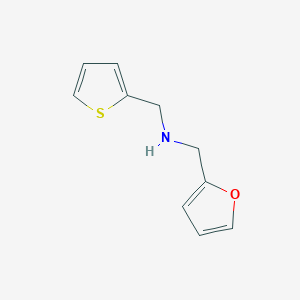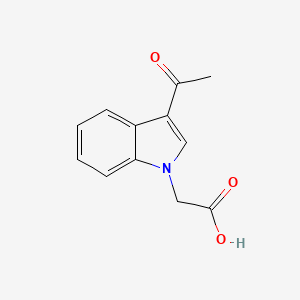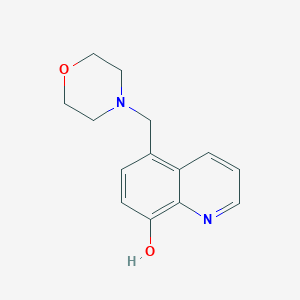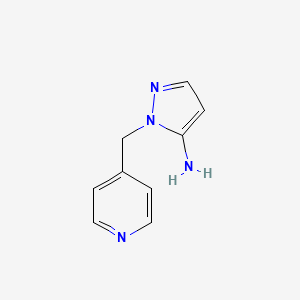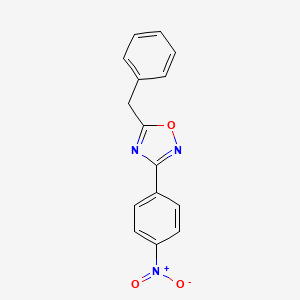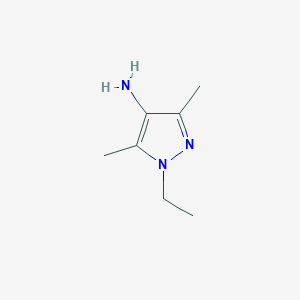
(1,3-二甲基-1H-吡唑-4-基)甲胺
描述
The compound "(1,3-dimethyl-1H-pyrazol-4-yl)methanamine" is a derivative of the pyrazole class, which is known for its diverse pharmacological properties. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications, including central nervous system depressant activity, anticonvulsant properties, and antipsychotic effects .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring followed by functionalization at various positions to enhance the desired biological activity. For instance, the synthesis of (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)methanone, a compound with a similar core structure to "(1,3-dimethyl-1H-pyrazol-4-yl)methanamine," was reported to demonstrate significant anticonvulsant activity . The synthesis of these compounds typically involves multi-step reactions, including condensation and cyclization processes, to introduce various substituents that contribute to their pharmacological profile .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered ring containing two nitrogen atoms. The substitution pattern on the pyrazole ring, such as the presence of dialkyl groups at the 1- and 3-positions, plays a crucial role in determining the biological activity of these compounds. For example, the presence of methyl groups at these positions has been associated with enhanced activity in certain derivatives .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including condensation with aldehydes or ketones, which can lead to the formation of imines or methanones. These reactions are often used to introduce aryl groups that can significantly affect the pharmacological properties of the resulting compounds. For example, the introduction of a 2-fluorophenyl group has been associated with antipsychotic activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the pyrazole ring. These properties are critical for the pharmacokinetic behavior of the compounds, including absorption, distribution, metabolism, and excretion. Spectroscopic techniques such as FT-IR, NMR, and mass spectrometry are commonly used to characterize these compounds and confirm their structure .
科学研究应用
新化合物合成:已在各种研究中合成并表征了含有(1,3-二甲基-1H-吡唑-4-基)甲胺基团的新化合物。例如,合成并使用1H NMR和X射线衍射分析了一种新型1,3-二硫杂环丙烷化合物N,N-二甲基[(E)-(2-硝基亚甲基-1,3-二硫杂环戊-4-基)]甲胺 (Zhai, 2014)。同样,一系列3,5-二甲基-1H-吡唑衍生物经过元素分析和光谱数据表征,显示出良好的抗菌活性 (Al-Smaisim, 2012)。
抗菌和抗氧化活性:已对吡唑衍生物进行了生物活性研究。例如,合成的衍生物如(5-羟基-3,5-二甲基-4,5-二氢吡唑-1-基)-吡啶-4-基甲酮显示出中等抗菌和抗氧化活性 (Lynda, 2021)。此外,合成了一系列新的N,N,N',N'-四齿吡唑基化合物库,并发现其特异地作为抗真菌剂而没有抗菌活性 (Abrigach et al., 2016)。
超分子液晶:基于吡唑单元制备了超分子液晶。这些晶体在可见光区域表现出发光性能,并通过氢键自组装形成,具有在各种应用中使用的潜力 (Moyano et al., 2013)。
催化应用和聚合:涉及吡唑基配体的配合物已被合成并显示出显著的活性。例如,Co(II)配合物用于甲基丙烯酸甲酯的聚合,产生高分子量聚合物 (Choi et al., 2015)。此外,由吡唑基配体支持的Co(ii)、Zn(ii)和Cd(ii)配合物在环氧乳酸乳酸酯的开环聚合中得到评估,产生具有不同性质的聚乳酸 (PLAs) (Choe et al., 2021)。
安全和危害
未来方向
The future directions for “(1,3-dimethyl-1H-pyrazol-4-yl)methanamine” could potentially involve further exploration of its biological activities. A related compound, hydrazine-coupled pyrazoles, has shown promising antileishmanial and antimalarial activities , suggesting that “(1,3-dimethyl-1H-pyrazol-4-yl)methanamine” and similar compounds could have potential applications in medicinal chemistry.
属性
IUPAC Name |
(1,3-dimethylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5-6(3-7)4-9(2)8-5/h4H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERSVOWJFSHXSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361397 | |
| Record name | (1,3-dimethyl-1H-pyrazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-dimethyl-1H-pyrazol-4-yl)methanamine | |
CAS RN |
400756-28-7 | |
| Record name | (1,3-dimethyl-1H-pyrazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

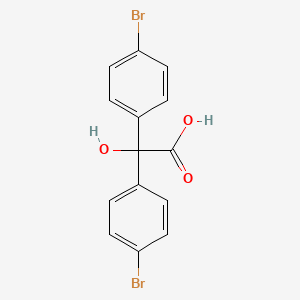
![5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1331935.png)
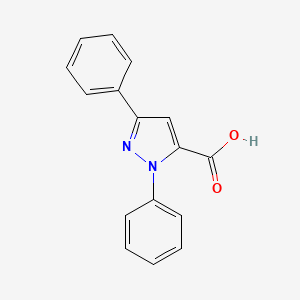
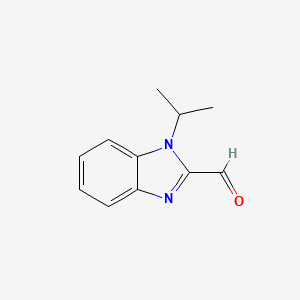
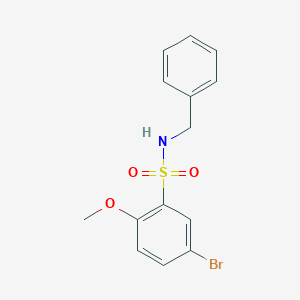
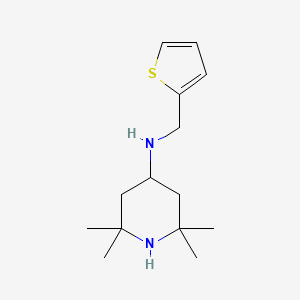
![6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one](/img/structure/B1331948.png)

